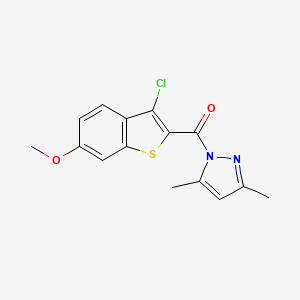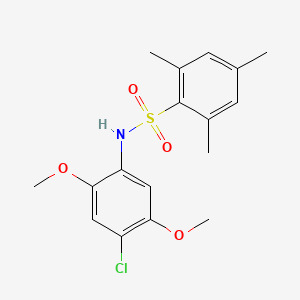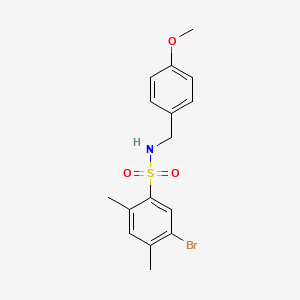
(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features both benzothiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride: Shares the benzothiophene core but differs in the functional groups attached.
(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Contains the pyrazole moiety but lacks the benzothiophene structure.
Uniqueness
What sets (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone apart is its unique combination of benzothiophene and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-6-9(2)18(17-8)15(19)14-13(16)11-5-4-10(20-3)7-12(11)21-14/h4-7H,1-3H3 |
InChI Key |
RLVZLLDTGOEPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol](/img/structure/B12201230.png)
![3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201235.png)
![N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B12201246.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)](/img/structure/B12201260.png)
![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12201261.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12201264.png)
![2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12201267.png)
![N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12201274.png)
![2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide](/img/structure/B12201276.png)
![(5Z)-2-(3-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12201279.png)
![5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12201282.png)

![(2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12201293.png)

